molecular formula C12H12O3 B13293801 Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 66130-38-9

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B13293801
CAS No.: 66130-38-9
M. Wt: 204.22 g/mol
InChI Key: UYNWWIMASJTLPL-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H12O3 It is a derivative of indene, characterized by a methyl group at the 1-position, a keto group at the 3-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of 1-indanone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include:

  • Carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Various substituted derivatives from substitution reactions.

Scientific Research Applications

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the methyl group at the 1-position.

    Methyl 1-oxoindane-2-carboxylate: Another derivative of indene with slight structural variations.

Uniqueness

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific applications compared to its analogs .

Biological Activity

Methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene-2-carboxylate, also known by its CAS number 22955-77-7, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C11H10O3
  • Molecular Weight : 190.2 g/mol
  • IUPAC Name : Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • Synonyms : Methyl 1-indanone-2-carboxylate, methyl 3-oxo-1,2-dihydroindene-2-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research has indicated that derivatives of indene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain indene derivatives can inhibit the growth of various bacterial strains. A comparative analysis of methyl 1-methyl-3-oxo-2,3-dihydro-1H-indene derivatives demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
Methyl 1-methyl-3-oxoStaphylococcus aureus15
Methyl 1-methyl-3-oxoEscherichia coli12
Control (Antibiotic)Staphylococcus aureus25
Control (Antibiotic)Escherichia coli22

Table 1: Antimicrobial activity of methyl 1-methyl-3-oxo derivatives compared to standard antibiotics.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays such as DPPH (2,2-diphenylpicrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests have shown promising results.

Assay TypeIC50 Value (µg/mL)
DPPH45
ABTS38

Table 2: Antioxidant activity of methyl 1-methyl-3-oxo as measured by IC50 values in various assays.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several indene derivatives, including methyl 1-methyl-3-oxo. The findings suggested that structural modifications could enhance antibacterial activity. The study concluded that the compound's mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Research on Antioxidant Properties

Another research article focused on the antioxidant potential of methyl 1-methyl-3-oxo derivatives. The study utilized both DPPH and ORAC (Oxygen Radical Absorbance Capacity) assays to assess the radical scavenging capacity. The results indicated that the compound effectively scavenged free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Properties

CAS No.

66130-38-9

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1-methyl-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C12H12O3/c1-7-8-5-3-4-6-9(8)11(13)10(7)12(14)15-2/h3-7,10H,1-2H3

InChI Key

UYNWWIMASJTLPL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(=O)C2=CC=CC=C12)C(=O)OC

Origin of Product

United States

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